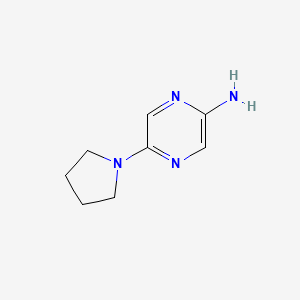![molecular formula C17H17ClN2 B8806736 1-[(2-CHLOROPHENYL)METHYL]-2-PROPYL-1H-1,3-BENZODIAZOLE](/img/structure/B8806736.png)
1-[(2-CHLOROPHENYL)METHYL]-2-PROPYL-1H-1,3-BENZODIAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorobenzyl)-2-propyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and material science. This particular compound features a 2-chlorobenzyl group attached to the benzimidazole ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-2-PROPYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 2-chlorobenzyl chloride with 2-propyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chlorobenzyl)-2-propyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
1-(2-Chlorobenzyl)-2-propyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-2-PROPYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole
- 1-(2-Chlorobenzyl)-N-(1-(2-chlorobenzyl)-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-amine
Uniqueness: 1-(2-Chlorobenzyl)-2-propyl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C17H17ClN2 |
|---|---|
Poids moléculaire |
284.8 g/mol |
Nom IUPAC |
1-[(2-chlorophenyl)methyl]-2-propylbenzimidazole |
InChI |
InChI=1S/C17H17ClN2/c1-2-7-17-19-15-10-5-6-11-16(15)20(17)12-13-8-3-4-9-14(13)18/h3-6,8-11H,2,7,12H2,1H3 |
Clé InChI |
GXKLKLQFZBLMPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1H-pyrrolo[2,3-c]pyridine hydrobromide](/img/structure/B8806732.png)


